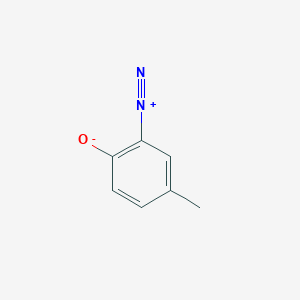
1-(2-chloroethyl)-4H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-4H-pyridine-3-carboxamide is an organic compound with a pyridine ring substituted with a chloroethyl group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-4H-pyridine-3-carboxamide typically involves the reaction of 4H-pyridine-3-carboxamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloroethyl)-4H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted pyridine derivatives.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-4H-pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies involving DNA interactions and the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-chloroethyl)-4H-pyridine-3-carboxamide involves the alkylation of DNA. The chloroethyl group forms covalent bonds with nucleophilic sites on the DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
Vergleich Mit ähnlichen Verbindungen
Mechlorethamine: Another alkylating agent used in chemotherapy.
Carmustine: A nitrosourea compound used in the treatment of brain tumors.
Chlormethine: An alkylating agent with similar DNA-binding properties.
Uniqueness: 1-(2-chloroethyl)-4H-pyridine-3-carboxamide is unique due to its specific structure, which combines the pyridine ring with a chloroethyl group and a carboxamide group. This structure provides distinct reactivity and biological activity compared to other alkylating agents.
Eigenschaften
CAS-Nummer |
90002-89-4 |
|---|---|
Molekularformel |
C8H11ClN2O |
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H11ClN2O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h1,4,6H,2-3,5H2,(H2,10,12) |
InChI-Schlüssel |
JYLFZVQEIIVZGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN(C=C1C(=O)N)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)
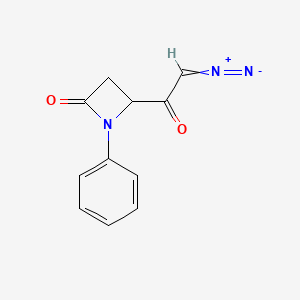
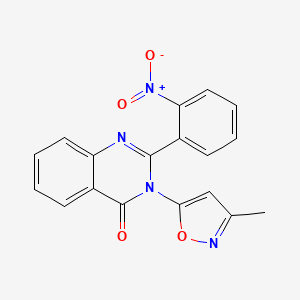
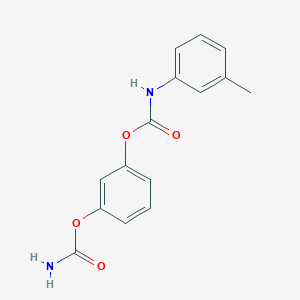
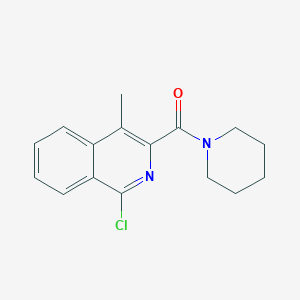
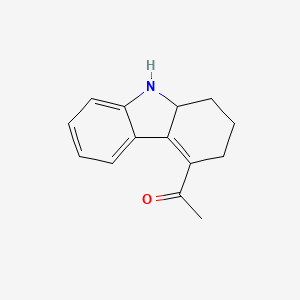
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
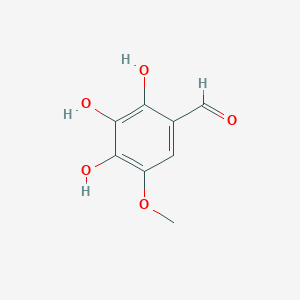
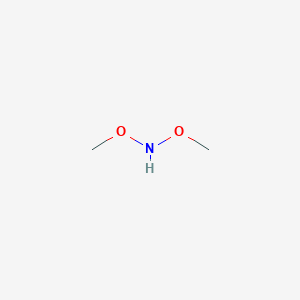
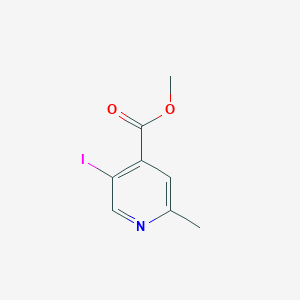
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
